molecular formula C10H12N2O3 B8800021 Butanamide, N-(3-nitrophenyl)-

Butanamide, N-(3-nitrophenyl)-

Cat. No.: B8800021
M. Wt: 208.21 g/mol
InChI Key: VXGYYWZDOBSZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanamide, N-(3-nitrophenyl)- is an amide derivative characterized by a butanamide backbone (four-carbon chain with a terminal amide group) substituted with a 3-nitrophenyl group. This compound is part of a broader class of aromatic amides, where the nitro group (-NO₂) on the phenyl ring imparts significant electron-withdrawing effects, influencing its chemical reactivity, stability, and physical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-nitrophenyl)butanamide, and what critical reaction parameters must be controlled?

N-(3-nitrophenyl)butanamide can be synthesized via diazotization and coupling reactions. A typical method involves reacting 3-nitroaniline with cyanogen bromide in diethyl ether to form intermediates like N-(3-nitrophenyl)cyanamide, followed by alkylation or amidation steps . Critical parameters include temperature control (0–5°C for diazotization), stoichiometric ratios of reagents, and inert atmosphere conditions (e.g., argon) to prevent side reactions. Purification via recrystallization or column chromatography is essential to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N-(3-nitrophenyl)butanamide?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm hydrogen and carbon environments, particularly the nitrophenyl and amide groups.
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, NO₂ asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹).
  • Mass spectrometry (MS) for molecular ion ([M+H]⁺) validation and fragmentation pattern analysis.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. What are the key considerations when designing crystallization experiments for N-(3-nitrophenyl)butanamide to obtain high-quality single crystals?

Solvent selection (e.g., slow evaporation in ethanol/water mixtures), temperature gradients, and supersaturation control are critical. Use of SHELXL for refinement ensures accurate structural resolution. Avoid rapid cooling, which may induce polycrystalline growth. Pre-saturation of solutions with inert gases (e.g., nitrogen) minimizes oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for N-(3-nitrophenyl)butanamide derivatives?

Discrepancies between experimental and computational data (e.g., DFT-calculated chemical shifts) require cross-validation:

  • X-ray crystallography provides definitive bond lengths/angles for comparison with DFT-optimized geometries.
  • Dynamic NMR can assess conformational flexibility affecting peak splitting.
  • SHELXL refinement (with high-resolution data) resolves ambiguities in electron density maps, particularly for nitro group orientations .

Q. What strategies are employed to analyze the cytotoxic effects of N-(3-nitrophenyl)butanamide analogs in vitro, and how are IC₅₀ values determined?

Cytotoxicity is typically evaluated using:

  • MTT assay : Cells (e.g., hepatoma HTC line) are treated with serial dilutions of the compound. After 24–48 hours, formazan formation is quantified spectrophotometrically.
  • Dose-response curves : Data are fitted to sigmoidal models (e.g., Hill equation) to calculate IC₅₀. Controls must include vehicle (e.g., DMSO) and positive controls (e.g., cisplatin). Statistical significance (p < 0.05) is assessed via ANOVA .

Q. How can computational methods predict the reactivity and biological interactions of N-(3-nitrophenyl)butanamide?

  • DFT calculations (e.g., Gaussian, ORCA) model electronic properties (HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular docking (AutoDock, Schrödinger) identifies potential protein targets (e.g., tubulin for anticancer activity) by simulating ligand-receptor binding affinities.
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over time, highlighting key interactions (e.g., hydrogen bonds with nitro groups) .

Q. What experimental approaches are used to investigate the photostability of N-(3-nitrophenyl)butanamide under UV-Vis irradiation?

  • UV-Vis spectroscopy monitors absorbance changes (e.g., nitro group degradation at ~400 nm).
  • HPLC-MS tracks decomposition products.
  • Quantum yield calculations quantify photoreaction efficiency. Controlled light exposure (e.g., solar simulators) and oxygen-free conditions differentiate oxidative vs. non-oxidative pathways .

Q. Methodological Notes

  • Data Contradiction Analysis : Always validate synthetic yields and spectroscopic data against multiple techniques (e.g., NMR + X-ray). Use SHELXL's validation tools (e.g., R-factor, ADPs) to identify crystallographic outliers .
  • Advanced Instrumentation : Synchrotron X-ray sources enhance resolution for challenging crystals. High-resolution MS (HRMS) with ESI or MALDI improves mass accuracy for complex derivatives .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Butanamide Derivatives and Analogs

Compound Name Formula Molecular Weight Key Substituents/Features Evidence Source
Butanamide, N-(3-nitrophenyl)- Not explicitly provided - 3-nitrophenyl group, butanamide backbone
Butanamide, N-(3-nitrophenyl)-2,2,3,3,4,4,4-heptafluoro C₁₀H₅F₇N₂O₃ 334.1471 Heptafluorination on butanamide chain
Butanamide, N-ethyl-N-(3-methylphenyl) C₁₃H₁₉NO 205.2961 Ethyl and 3-methylphenyl groups
Acetamide, N-(3-nitrophenyl)- C₈H₈N₂O₃ 180.1607 Shorter acetamide chain, 3-nitrophenyl group
N-(3-Aminophenyl)butanamide C₁₀H₁₄N₂O 178.24 3-aminophenyl (electron-donating -NH₂)
Butanamide, 3-methyl-N-[2-(trifluoromethyl)phenyl]- C₁₂H₁₄F₃NO 245.24 Trifluoromethyl group, branched methyl

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in N-(3-nitrophenyl)acetamide) reduce electron density on the aromatic ring, decreasing susceptibility to electrophilic substitution compared to electron-donating groups like -NH₂ in N-(3-aminophenyl)butanamide . Bulky substituents (e.g., trifluoromethyl in C₁₂H₁₄F₃NO) may sterically hinder reactions or alter solubility .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Notes
Butanamide, N-(3-nitrophenyl)- Not reported Not reported Likely low in polar solvents Estimated based on nitro group
Acetamide, N-(3-nitrophenyl)- 152–154 (literature) Not reported Low water solubility Higher crystallinity due to short chain
N-(3-Aminophenyl)butanamide Not reported Not reported Moderate in polar solvents -NH₂ group enhances polarity
Butanamide, N-ethyl-N-(3-methylphenyl) Not reported Not reported High in organic solvents Branched alkyl groups improve lipophilicity

Key Findings:

  • Melting Points : Acetamide derivatives (e.g., C₈H₈N₂O₃) generally exhibit higher melting points than butanamides due to tighter molecular packing in shorter chains .
  • Solubility Trends: Fluorinated or alkylated derivatives (e.g., C₁₀H₅F₇N₂O₃, C₁₃H₁₉NO) are more lipophilic, whereas amino-substituted analogs (C₁₀H₁₄N₂O) show moderate polarity .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(3-nitrophenyl)butanamide

InChI

InChI=1S/C10H12N2O3/c1-2-4-10(13)11-8-5-3-6-9(7-8)12(14)15/h3,5-7H,2,4H2,1H3,(H,11,13)

InChI Key

VXGYYWZDOBSZDA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Nitroaniline (6.00 g, 43.4 mmol) was sealed in a flask with stir bar under nitrogen and dissolved with dichloromethane (DCM, 145 mL). The solution was cooled on ice before (i-Pr)2NEt (8.35 ml, 47.8 mmol) and butyryl chloride (5.00 ml, 47.8 mmol) were added. The flask was removed from the ice and stirred for 16 h. The reaction was then diluted with DCM and aq. 1 M HCl, the layers were separated, and the combined organics were washed again with 1 M aq. HCl, then twice with half-saturated aq. NaHCO3, then brine. The organic phase was dried over MgSO4, filtered, and concentrated, yielding a yellow oil (9.04 g, 100%). LRMS (ESI−) (M−H): 207.06. The crude oil was used without further purification in the subsequent reaction.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.35 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
145 mL
Type
solvent
Reaction Step Three
Name
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.